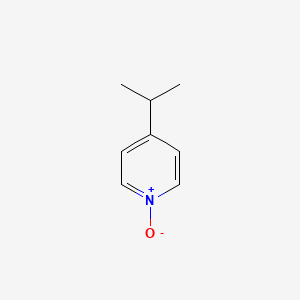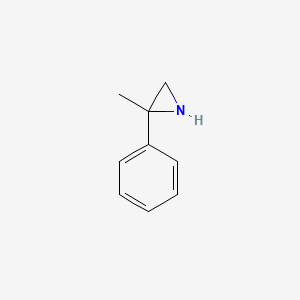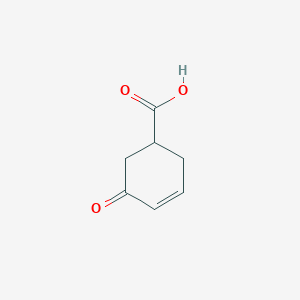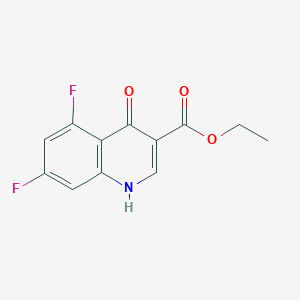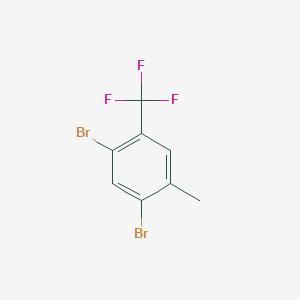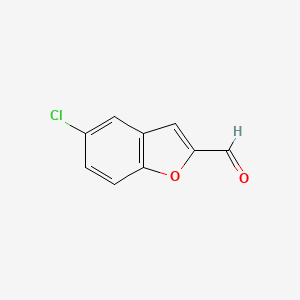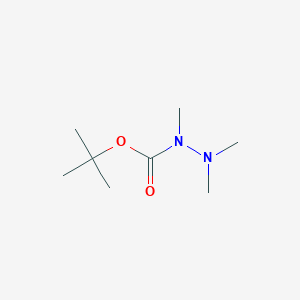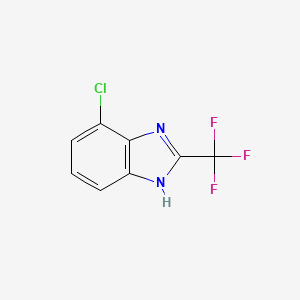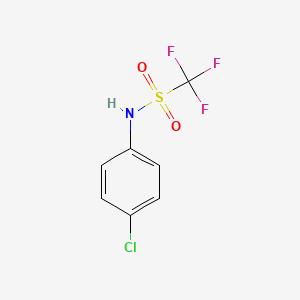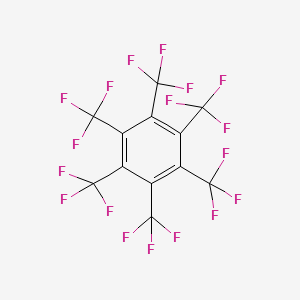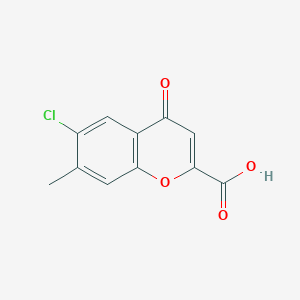
6-Chloro-7-methyl-4-oxochromene-2-carboxylic acid
Vue d'ensemble
Description
6-Chloro-7-methyl-4-oxochromene-2-carboxylic acid is a compound that has not been directly described in the provided papers. However, similar compounds with chloro and methyl groups attached to a chromene or related heterocyclic structure have been synthesized and studied for various applications, including their potential use in pharmaceuticals and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including selective chlorination, methylation, and the formation or breaking of double bonds. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved masking a double bond, regioselective deprotonation, methylation, and regeneration of the double bond through selenation, oxidation, and syn-elimination . Similarly, the synthesis of 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid described the reactions of the compound and the determination of the molecular structure of its precursor .
Molecular Structure Analysis
The molecular structure of compounds similar to 6-Chloro-7-methyl-4-oxochromene-2-carboxylic acid has been characterized using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was refined using X-ray crystallography, and the orientation of the chlorine atoms was determined . The molecular structure of a precursor to 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid was also determined by X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving chloro and methyl groups on heterocyclic carboxylic acids can be complex and are often designed to introduce or modify functional groups to achieve desired properties. For example, regioselective chlorination has been used to modify a methyl group in the synthesis of key compounds in biotin synthesis . The synthesis of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives involved studying the special features of reduction and acetylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of functional groups. The crystal data for Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, for instance, revealed its monoclinic space group and unit cell dimensions, which are important for understanding its solid-state properties . The crystal structure of a precursor to 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid provided insights into its density and molecular packing .
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- The homolytic chlorination of ethyl 4-oxochromen-2-carboxylate leads to several chlorine-containing esters, providing insight into the reactivity and potential applications of related compounds such as 6-Chloro-7-methyl-4-oxochromene-2-carboxylic acid in organic synthesis (Ellis & Thomas, 1974).
- Simplified synthesis methods have been developed for derivatives of 4-oxochromen-2-carboxylic acid, indicating the versatility and adaptability of these compounds in chemical synthesis (Barker & Ellis, 1970).
Structural and Spectroscopic Analysis
- The molecular structure of a related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid, has been determined by NMR spectroscopy and X-ray crystallography, highlighting the importance of these techniques in understanding the structural properties of 6-Chloro-7-methyl-4-oxochromene-2-carboxylic acid (Barili et al., 2001).
- Mass spectrometry has been utilized for analyzing chromone derivatives, providing a basis for the spectral analysis of 6-Chloro-7-methyl-4-oxochromene-2-carboxylic acid and its derivatives (Barker & Ellis, 1971).
Potential Biological Activities
- Derivatives of 2-oxochromene-3-carboxylic acids have shown antinociceptive activity, suggesting potential biological or pharmaceutical applications for related compounds like 6-Chloro-7-methyl-4-oxochromene-2-carboxylic acid (Kirillov et al., 2015).
Chemical Reactions and Intermediates
- Research has explored the synthesis of bischromones and reactions of cyanomethyl esters, providing insights into the complex chemistry and potential applications of chromone-based compounds, including 6-Chloro-7-methyl-4-oxochromene-2-carboxylic acid (Bevan et al., 1981).
Safety And Hazards
Propriétés
IUPAC Name |
6-chloro-7-methyl-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4/c1-5-2-9-6(3-7(5)12)8(13)4-10(16-9)11(14)15/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOFSXACYWSXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350963 | |
| Record name | SBB003227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-methyl-4-oxochromene-2-carboxylic acid | |
CAS RN |
262590-94-3 | |
| Record name | SBB003227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



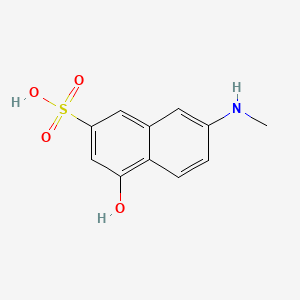
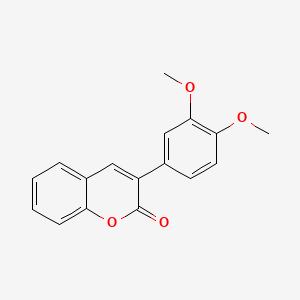
![Bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B3031280.png)
